1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is an organic compound characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a phenyl ring substituted with fluoro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions, such as [2+2] cycloaddition of alkenes.
Introduction of the Phenyl Ring: The phenyl ring with fluoro and trifluoromethyl substituents can be introduced via Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways .
Comparison with Similar Compounds
- 1-[3-chloro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- 1-[3-bromo-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
- 1-[3-iodo-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Comparison: Compared to these similar compounds, 1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications .
Properties
CAS No. |
1260781-47-2 |
---|---|
Molecular Formula |
C12H10F4O2 |
Molecular Weight |
262.2 |
Purity |
0 |
Origin of Product |
United States |
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